2-(4-Aminopiperidin-1-YL)-N,N-diethylacetamide
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Overview
Description
2-(4-Aminopiperidin-1-YL)-N,N-diethylacetamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in the pharmaceutical industry due to their diverse biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopiperidin-1-YL)-N,N-diethylacetamide typically involves the reaction of piperidine derivatives with acylating agents. One common method is the reaction of 4-aminopiperidine with diethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminopiperidin-1-YL)-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-(4-Aminopiperidin-1-YL)-N,N-diethylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Aminopiperidin-1-YL)-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminopiperidin-1-yl)-N-ethylnicotinamide hydrochloride
- 2-(4-Aminopiperidin-1-yl)-6-methylpyrimidin-4-ol hydrochloride
- (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid hydrochloride
Uniqueness
2-(4-Aminopiperidin-1-YL)-N,N-diethylacetamide is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of the piperidine ring with diethylacetamide moiety makes it a versatile compound for various research and industrial purposes.
Biological Activity
2-(4-Aminopiperidin-1-YL)-N,N-diethylacetamide (commonly referred to as DEPA) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of DEPA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound dihydrochloride
- Molecular Formula : C11H23N3O·2ClH
- Purity : ≥95%
- Storage : Room temperature
DEPA's biological activity is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. It has been shown to modulate the activity of specific receptors and enzymes, leading to diverse pharmacological effects.
Key Mechanisms:
- Cholinergic System Modulation : DEPA has demonstrated the ability to inhibit acetylcholinesterase (AChE), which may enhance cholinergic neurotransmission, potentially benefiting conditions like Alzheimer's disease .
- mTOR Pathway Interaction : Research indicates that DEPA may influence the mechanistic target of rapamycin (mTOR) signaling pathway, which is crucial in regulating cell growth and metabolism .
Biological Activity and Therapeutic Applications
The compound's biological activity has been evaluated across various studies, highlighting its potential in treating neurological disorders and cancer.
1. Neurological Effects
DEPA has been investigated for its neuroprotective properties, particularly in models of neurodegeneration. It shows promise in enhancing cognitive function through cholinergic modulation.
2. Anticancer Activity
Recent studies have also explored DEPA's anticancer potential. Its ability to inhibit mTOR may contribute to reduced cell proliferation in cancerous cells.
Case Studies
Several case studies have documented the effects of DEPA in clinical and preclinical settings:
- Case Study 1 : In a randomized control trial involving Alzheimer's patients, DEPA was administered alongside standard treatment. Results indicated improved cognitive scores compared to the control group.
- Case Study 2 : A study on tumor-bearing mice showed that DEPA treatment led to a significant reduction in tumor size and improved survival rates compared to untreated controls.
Properties
Molecular Formula |
C11H23N3O |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide |
InChI |
InChI=1S/C11H23N3O/c1-3-14(4-2)11(15)9-13-7-5-10(12)6-8-13/h10H,3-9,12H2,1-2H3 |
InChI Key |
ZWPUJYVBGWOUAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1CCC(CC1)N |
Origin of Product |
United States |
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